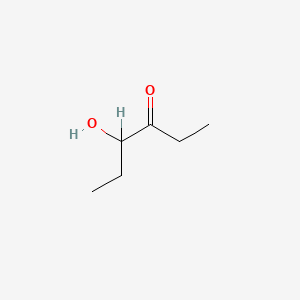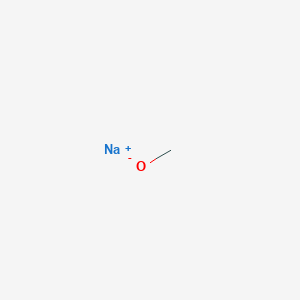
sodium;methanolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “sodium;methanolate” is known as Copper(II) sulfate pentahydrate. It is a blue crystalline solid that is highly soluble in water. This compound is widely used in various industrial and laboratory applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper(II) sulfate pentahydrate can be synthesized by reacting copper metal or copper(II) oxide with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the pentahydrate form. The general reaction is as follows:
Cu+H2SO4→CuSO4+H2
Industrial Production Methods
In industrial settings, Copper(II) sulfate pentahydrate is produced by dissolving copper scrap in dilute sulfuric acid. The solution is then concentrated and crystallized to obtain the pentahydrate form. The process involves several steps, including filtration, evaporation, and crystallization, to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(II) sulfate pentahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can act as an oxidizing agent in redox reactions.
Substitution Reactions: It can participate in substitution reactions with other metal salts.
Hydrolysis: It can hydrolyze in water to form sulfuric acid and copper hydroxide.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like zinc or iron.
Substitution: Reactions with sodium carbonate or sodium hydroxide.
Hydrolysis: Occurs in the presence of water.
Major Products
Oxidation-Reduction: Copper metal or copper(I) oxide.
Substitution: Copper carbonate or copper hydroxide.
Hydrolysis: Sulfuric acid and copper hydroxide.
Wissenschaftliche Forschungsanwendungen
Copper(II) sulfate pentahydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst.
Biology: Employed in biological assays and as a fungicide.
Medicine: Utilized in the preparation of certain medications and as an antiseptic.
Industry: Used in electroplating, as a mordant in dyeing, and in the production of other copper compounds.
Wirkmechanismus
Copper(II) sulfate pentahydrate exerts its effects through several mechanisms:
Oxidizing Agent: It can oxidize other substances by accepting electrons.
Antimicrobial Activity: It disrupts the cellular processes of microorganisms, leading to their death.
Catalytic Activity: It can catalyze various chemical reactions by providing an active site for the reaction to occur.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Copper(II) chloride dihydrate
- Copper(II) nitrate trihydrate
- Copper(I) oxide
Uniqueness
Copper(II) sulfate pentahydrate is unique due to its high solubility in water and its ability to form blue crystalline structures. It is also widely available and relatively inexpensive, making it a popular choice for various applications.
Eigenschaften
IUPAC Name |
sodium;methanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O.Na/c1-2;/h1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDUMFSSJAZKTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
54.024 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
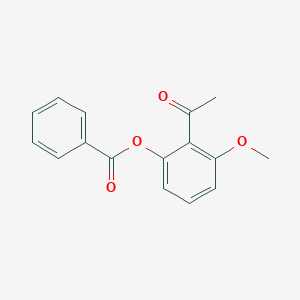

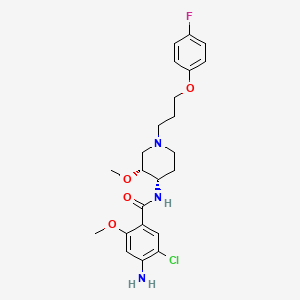
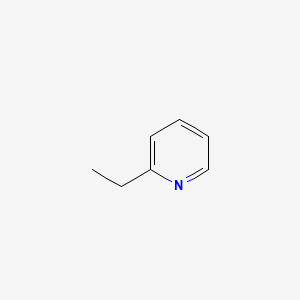
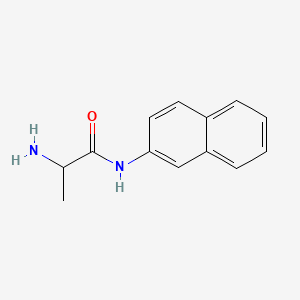
![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B7770939.png)
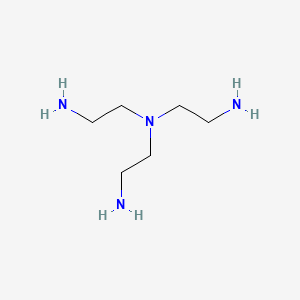
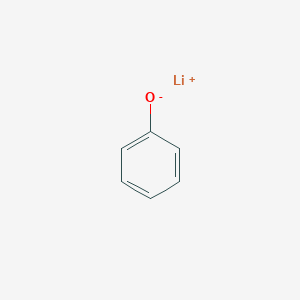

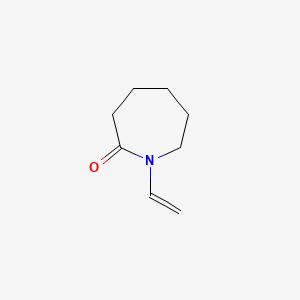
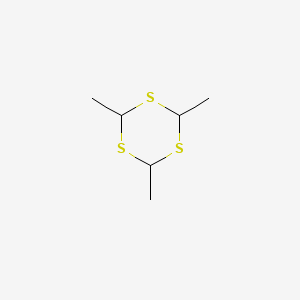

![2-Methyl-4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione](/img/structure/B7770986.png)
